N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide
Description
N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide is a thiourea derivative characterized by a central acetamide group linked to a phenyl ring. The phenyl group is further substituted with a thiocarbamoyl moiety connected to a pyridin-3-ylmethyl group.
Properties
Molecular Formula |
C15H16N4OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N4OS/c1-11(20)18-13-4-6-14(7-5-13)19-15(21)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
BEFNYKMKVJLESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One of the reported methods is the reaction between 4-(pyridin-3-ylmethyl)carbamothioyl chloride and 4-aminophenylacetic acid . The reaction proceeds under appropriate conditions to yield N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into its preparation.
Chemical Reactions Analysis
Reactivity:: N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.
Substitution: Various halogens (e.g., chlorine, bromine) can be employed.
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to corresponding amines.
Scientific Research Applications
N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide has diverse applications:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biomolecules.
Medicine: Investigations focus on its potential as an anticancer agent.
Industry: Its unique structure may find applications in materials science.
Mechanism of Action
The compound likely exerts its effects through interactions with cellular targets. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s thiocarbamoyl-acetamide-phenyl core is shared with several analogs, but variations in substituents lead to distinct properties:
a) N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide ()
- Molecular Formula : C₉H₁₁N₃O₃S₂
- Key Features : Replaces the pyridin-3-ylmethyl group with a sulfamoyl (-SO₂NH₂) substituent.
- Sulfonamides are known for antimicrobial activity, suggesting this analog may prioritize bacterial targets over the pyridine-containing compound, which could favor neurological or kinase-related targets .
b) N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-chlorobenzamide (Compound 7f, )
- Molecular Formula: Not explicitly stated, but includes a 2-chlorobenzamide and dioxoimidazolidinyl group.
- Key Features : Replaces the acetamide with a benzamide and introduces a chloro substituent.
- Physical Properties : Melting point = 222–224°C; higher than typical acetamides due to increased polarity from the chloro group and hydrogen-bonding dioxoimidazolidinyl moiety .
c) N-(4-(pyridin-3-yl)phenyl)acetamide ()
- Molecular Formula : C₁₃H₁₂N₂O
- Key Features : Lacks the thiocarbamoyl bridge, directly linking the pyridin-3-yl group to the phenyl-acetamide core.
- Implications :
d) N-{4-[(pyridin-4-ylmethyl)amino]phenyl}acetamide ()
- Molecular Formula : C₁₄H₁₅N₃O
- Key Features: Pyridin-4-ylmethyl amino group instead of thiocarbamoyl.
- Implications: The 4-pyridinyl position alters electronic effects (vs. The amino group (-NH-) may increase basicity compared to the thiocarbamoyl’s thioamide (-NHC(S)-), affecting pharmacokinetics .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the chemical structure, biological activities, and relevant research findings related to this compound.
Chemical Structure
The molecular formula of this compound is . The compound features a pyridine ring, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it effectively inhibits the proliferation of various cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase.
- IC50 Values : The compound showed an IC50 value of approximately 225 µM against MCF-7 cells, indicating a moderate potency compared to other known anticancer agents .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In studies, the MIC against Staphylococcus aureus was reported at 2 µg/mL, showcasing its potential as an effective antimicrobial agent .
Case Study 1: Anticancer Mechanism
In a study published in MDPI, researchers explored the effect of this compound on MCF-7 cells. The findings revealed:
- Cell Viability : Treated cells exhibited a significant reduction in viability compared to untreated controls.
- LDH Release : Lactate dehydrogenase (LDH) levels increased significantly in treated cells, indicating cell membrane damage and apoptosis initiation.
- Cell Cycle Analysis : Flow cytometry analysis showed a marked increase in cells arrested in the S phase, suggesting that the compound interferes with DNA synthesis .
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against drug-resistant bacterial strains:
- Activity Against Resistant Strains : The compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like vancomycin.
- Mechanism of Action : The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 225 µM | Induces apoptosis; S phase arrest |
| Antimicrobial | Staphylococcus aureus | 2 µg/mL | Disrupts cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
